6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

説明

Synthesis Analysis

The synthesis of related compounds involves a three-component condensation process. In the first paper, the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is described, which proceeds both chemically and electrochemically. The electrochemical reactions are noted to proceed under milder conditions and yield products 12-15% greater than those obtained via chemical catalysis . The second paper also discusses a three-component condensation, but focuses on the synthesis of 1'-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles. This method is highlighted for its regioselectivity and the analytical purity of the products, which do not require further recrystallization .

Molecular Structure Analysis

While the exact molecular structure of "6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran" is not provided, the structure likely includes a spiro linkage between a piperidine and a pyran or pyrazole ring, similar to the compounds discussed in the papers. The presence of a spiro linkage can significantly affect the chemical properties and biological activity of the molecule due to the rigid, three-dimensional conformation it imposes .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran". However, the related compounds synthesized in the studies involve reactions such as condensation and potential subsequent modifications that could be applicable to the compound . The electrochemical synthesis method mentioned could be a key reaction pathway for introducing functional groups or modifying the core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the papers. However, the synthesis methods described suggest that the related compounds possess properties that allow for electrochemical synthesis and may exhibit regioselectivity in their reactions. The purity of the compounds obtained through these methods indicates that they have well-defined physical and chemical characteristics, which could be inferred for "6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran" as well .

科学的研究の応用

Novel Compound Libraries

A study by Kim et al. (2012) focused on the solid-phase parallel synthesis of a novel compound library, including N-[alkyl sulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amides and amines. This work emphasizes the utility of such spirocyclic compounds in creating diverse drug-like libraries, showcasing the potential of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran derivatives in drug discovery and development (Kim, Gong, Lee, & Seo, 2012).

Sigma Receptor Ligands

Maier and Wünsch (2002) investigated spiro[[2]benzopyran-1,4‘-piperidines] as potent and subtype selective σ-receptor ligands. Their research highlights the affinity of such compounds for σ1- and σ2-receptors, indicating the potential of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran derivatives in the development of new therapeutic agents targeting σ-receptors (Maier & Wünsch, 2002).

Histamine-3 Receptor Antagonists

Dandu et al. (2012) synthesized a class of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists. This research demonstrates the relevance of such spirocyclic compounds in the context of histamine receptor modulation, suggesting their potential use in treating disorders related to histamine function (Dandu, Lyons, Raddatz, Huang, Aimone, & Hudkins, 2012).

Antihypertensive Activity

Evans et al. (1983) explored 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols for their antihypertensive activity, revealing the potential of spirocyclic benzopyrans in cardiovascular therapeutics. Such compounds showed enhanced blood pressure lowering activity, indicating the possible application of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran derivatives in hypertension management (Evans, Fake, Hamilton, Poyser, & Showell, 1983).

特性

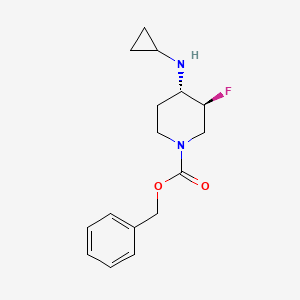

IUPAC Name |

tert-butyl 6-acetamido-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-13(23)21-14-5-6-17-15(11-14)16(24)12-20(26-17)7-9-22(10-8-20)18(25)27-19(2,3)4/h5-6,11H,7-10,12H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCRRZBDYWNZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2-[3-[(4-Amino-2-methylsulfanylphenyl)diazenyl]phenyl]sulfonylethanol](/img/structure/B3034719.png)

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)